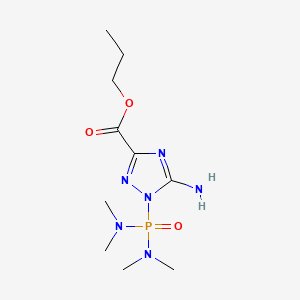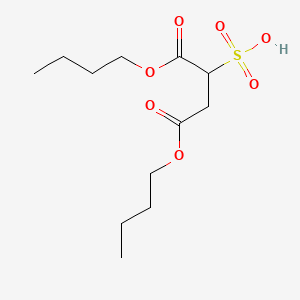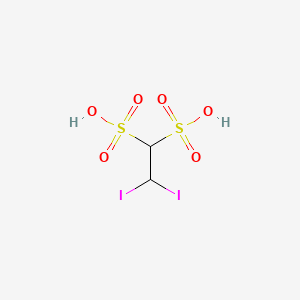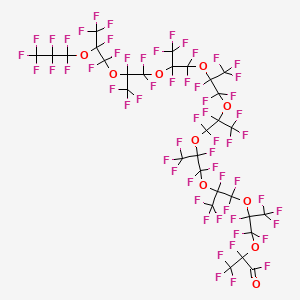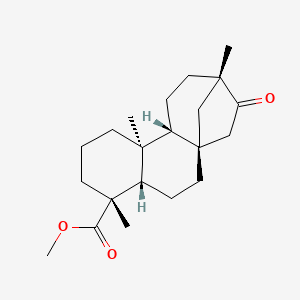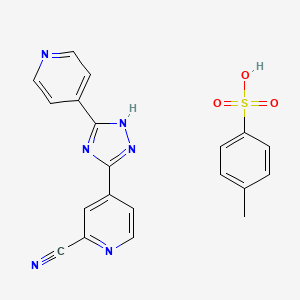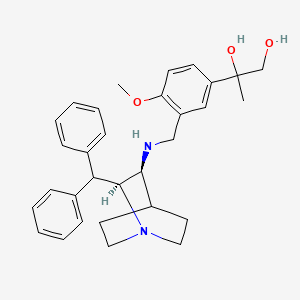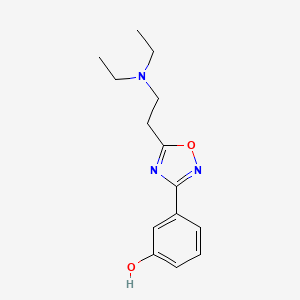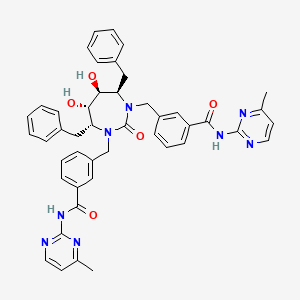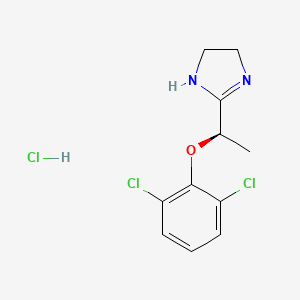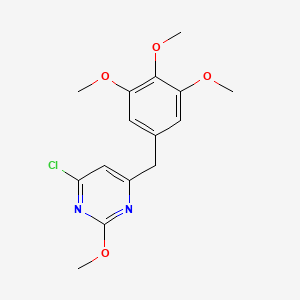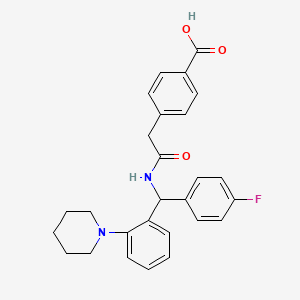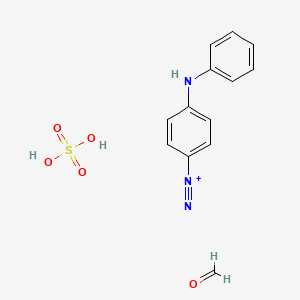
4-anilinobenzenediazonium;formaldehyde;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-anilinobenzenediazonium;formaldehyde;sulfuric acid is a complex organic compound with the molecular formula C₁₃H₁₄N₃O₅S. It is known for its unique structure, which includes a diazonium group, an aniline moiety, and a formaldehyde component, all stabilized by sulfuric acid. This compound is used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilinobenzenediazonium;formaldehyde;sulfuric acid typically involves the diazotization of aniline followed by the reaction with formaldehyde and sulfuric acid. The process can be summarized as follows:
Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Reaction with Formaldehyde: The diazonium salt is then reacted with formaldehyde under acidic conditions.
Stabilization with Sulfuric Acid: Sulfuric acid is added to stabilize the resulting compound, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-anilinobenzenediazonium;formaldehyde;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various substituted aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides, hydroxides, and amines.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, amines, and various oxidized derivatives. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
4-anilinobenzenediazonium;formaldehyde;sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-anilinobenzenediazonium;formaldehyde;sulfuric acid involves the interaction of its diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in biochemical assays and molecular biology .
Comparison with Similar Compounds
Similar Compounds
- 4-nitrobenzenediazonium;formaldehyde;sulfuric acid
- 4-chlorobenzenediazonium;formaldehyde;sulfuric acid
- 4-methylbenzenediazonium;formaldehyde;sulfuric acid
Uniqueness
4-anilinobenzenediazonium;formaldehyde;sulfuric acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the aniline moiety differentiates it from other diazonium compounds, providing unique properties and applications .
Properties
CAS No. |
9070-36-4 |
|---|---|
Molecular Formula |
C13H14N3O5S+ |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
4-anilinobenzenediazonium;formaldehyde;sulfuric acid |
InChI |
InChI=1S/C12H10N3.CH2O.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-2;1-5(2,3)4/h1-9,14H;1H2;(H2,1,2,3,4)/q+1;; |
InChI Key |
JODZTDZTLZXXGK-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



